molecular formula C8H10N2O2 B2806099 1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid CAS No. 1707367-62-1

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2806099
CAS No.: 1707367-62-1
M. Wt: 166.18
InChI Key: RZAXJDQJHREIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid typically involves the cyclopropanation of an appropriate imidazole precursor. One common method is the reaction of an imidazole derivative with cyclopropylmethyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated products.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce cyclopropylmethyl-substituted imidazolines.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl-imidazole derivatives: These compounds share the cyclopropylmethyl group and imidazole ring but differ in the position or nature of other substituents.

    Imidazole-5-carboxylic acids: These compounds have the carboxylic acid group at the 5-position of the imidazole ring but may lack the cyclopropylmethyl group.

Uniqueness

1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of the cyclopropylmethyl group and the carboxylic acid functionality on the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-9-5-10(7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXJDQJHREIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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